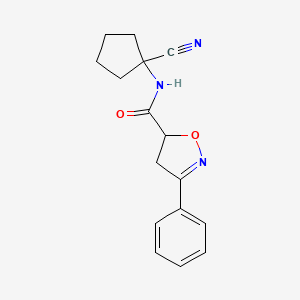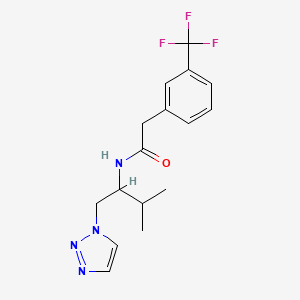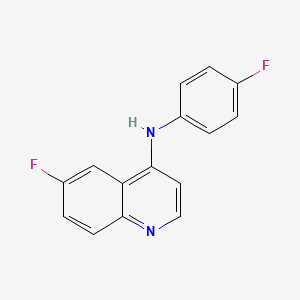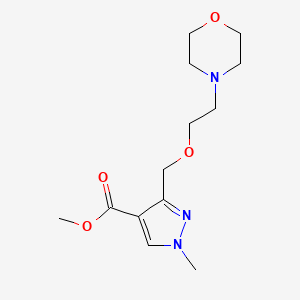
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in the signaling pathways of several cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies and is currently under investigation for its therapeutic potential in various autoimmune and inflammatory diseases.
Mechanism of Action
CP-690,550 selectively inhibits N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules. This results in the inhibition of cytokine signaling, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in preclinical studies. This leads to a reduction in immune cell activation and inflammation, which are hallmarks of autoimmune and inflammatory diseases. CP-690,550 has also been shown to reduce the number of circulating T cells and B cells, further reducing the immune response.
Advantages and Limitations for Lab Experiments
CP-690,550 is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide, making it an ideal tool for studying the role of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide in cytokine signaling and immune cell activation. However, its high potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways. Additionally, CP-690,550 has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Future Directions
CP-690,550 has shown promising results in preclinical studies and is currently under investigation for its therapeutic potential in several autoimmune and inflammatory diseases. Future research may focus on optimizing the dosing and administration of CP-690,550 to maximize its therapeutic efficacy while minimizing its potential side effects. Additionally, further studies may investigate the potential of CP-690,550 in combination with other therapeutic agents to enhance its therapeutic potential. Finally, the role of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide in other signaling pathways and diseases may also be explored.
Synthesis Methods
CP-690,550 can be synthesized by the reaction of 1-cyanocyclopentene with 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in the presence of a base and a coupling agent. The resulting product is then purified by column chromatography to obtain pure CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively inhibit the activation of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide and downstream signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-11-16(8-4-5-9-16)18-15(20)14-10-13(19-21-14)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFSQSMVBUKKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)
![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)



![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

